Cas no 1635-33-2 (2H-Pyran-2-one,5,6-dihydro-4-methoxy-6-(2-phenylethenyl)-)

2H-Pyran-2-one,5,6-dihydro-4-methoxy-6-(2-phenylethenyl)- structure
1635-33-2 structure
Productnaam:2H-Pyran-2-one,5,6-dihydro-4-methoxy-6-(2-phenylethenyl)-
CAS-nummer:1635-33-2
MF:C14H14O3
MW:230.259164333344
CID:117903
PubChem ID:5369129

2H-Pyran-2-one,5,6-dihydro-4-methoxy-6-(2-phenylethenyl)- Chemische en fysische eigenschappen

Naam en identificatie

    • 2H-Pyran-2-one,5,6-dihydro-4-methoxy-6-(2-phenylethenyl)-
    • kavain
    • C011889
    • Kavaine
    • Kavain, (R)-isomer
    • Kavain, (+-)-isomer
    • Kavain, (R)-(E)-isomer
    • Kavain, (E)-(+-)-isomer
    • BRD-A75455249-001-12-9
    • Neuronica
    • Kavain (+/-)
    • DTXSID00904756
    • KAWAIN, (+/-)-
    • SCHEMBL515203
    • 4-Methoxy-6-styryl-5,6-dihydro-2H-pyran-2-one
    • UNII-5L1NI60TGB
    • 2H-PYRAN-2-ONE, 5,6-DIHYDRO-4-METHOXY-6-((1E)-2-PHENYLETHENYL)-
    • Cavain
    • trans-5,6-Dihydro-4-methoxy-6-(2-phenylethenyl)-2H-pyran-2-one
    • DL-Kavain, analytical standard
    • HMS3403L05
    • BSPBio_001184
    • Opera_ID_1395
    • NCGC00089781-03
    • 2,6-Heptadienoic acid, 5-hydroxy-3-methoxy-7-phenyl-, delta-lactone
    • (+-)-kavain
    • HMS1792L05
    • 5L1NI60TGB
    • SR-01000003014
    • (+/-)-Kavain
    • 2H-Pyran-2-one, 5,6-dihydro-4-methoxy-6-(2-phenylethenyl)-, (E)-(+-)-
    • 1635-33-2
    • 4-methoxy-2-[(E)-2-phenylethenyl]-2,3-dihydropyran-6-one
    • J-018461
    • NCGC00018126-02
    • MLS001148390
    • CCG-208228
    • MLS000069449
    • 3155-48-4
    • SR-01000003014-4
    • 4-methoxy-6-styryl-5,6-dihydro-pyran-2-one
    • rac-Kavain
    • HMS2232L23
    • BRD-A75455249-001-02-0
    • AKOS015903213
    • (+/-)-kawain
    • Kawain, DL-
    • CHEBI:156288
    • CHEBI:91863
    • 2H-Pyran-2-one, 5,6-dihydro-4-methoxy-6-[(1E)-2-phenylethenyl]-
    • HMS1362L05
    • (+-)-kawain
    • MFCD00270446
    • Q27262508
    • 2H-Pyran-2-one, 5,6-dihydro-4-methoxy-6-(2-phenylethenyl)-
    • Kawain (+-)-form
    • HMS1990L05
    • DL-Kavain, primary pharmaceutical reference standard
    • Prestwick_556
    • CS-0018617
    • CHEMBL1482039
    • D,L-KAWAIN
    • NCGC00089781-02
    • 4-methoxy-6-[(1E)-2-phenylethenyl]-5,6-dihydro-2H-pyran-2-one
    • KAWAIN (+/-)-FORM [MI]
    • AS-75955
    • 4-methoxy-6-[(e)-2-phenylethenyl]-5,6-dihydropyran-2-one
    • 2H-Pyran-2-one, 5,6-dihydro-4-methoxy-6-styryl-
    • DL-Kavain
    • HY-N2096
    • DL-KAWAIN
    • IDI1_002187
    • (E)-4-methoxy-6-styryl-5,6-dihydro-2H-pyran-2-one
    • NCGC00018126-03
    • trans-5,6-Dihydro-4-methoxy-6-(2-phenylethenyl)-2H-pyran-2-one, DL-Kawain
    • NCGC00018126-04
    • CCRIS 9373
    • SMR000059008
    • XEAQIWGXBXCYFX-BQYQJAHWSA-N
    • D,L-Kawin
    • FT-0700030
    • NS00006920
    • SCHEMBL9016224
    • SY231863
    • Q27163656
    • Bio2_000432
    • (R)-(+)-Kavain
    • KBio2_003092
    • 5,6-Dihydro-4-methoxy-6-(2-phenylethenyl)-2H-pyran-2-one
    • KBio3_000947
    • (+)- Kavain
    • KBioGR_000524
    • HMS3369B03
    • KBio2_005660
    • R,E)-4-Methoxy-6-styryl-5,6-dihydro-2H-pyran-2-one
    • MFCD00467093
    • (2R)-4-methoxy-2-[(E)-2-phenylethenyl]-2,3-dihydropyran-6-one
    • Bio2_000912
    • KBio2_000524
    • FT-0698219
    • 4-methoxy-2-(2-phenylethenyl)-2,3-dihydropyran-6-one
    • KBioSS_000524
    • KBio3_000948
    • DTXSID00859419
    • D,L Kavain
    • HMS3370O04
    • Inchi: InChI=1S/C14H14O3/c1-16-13-9-12(17-14(15)10-13)8-7-11-5-3-2-4-6-11/h2-8,10,12H,9H2,1H3/b8-7+
    • InChI-sleutel: XEAQIWGXBXCYFX-BQYQJAHWSA-N
    • LACHT: COC1CC(/C=C/C2C=CC=CC=2)OC(=O)C=1

Berekende eigenschappen

  • Exacte massa: 230.094
  • Monoisotopische massa: 230.094
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 0
  • Aantal waterstofbondacceptatoren: 3
  • Zware atoomtelling: 17
  • Aantal draaibare bindingen: 3
  • Complexiteit: 324
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 1
  • Gedefinieerd stereocenter aantal obligaties: 1
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 35.5A^2
  • XLogP3: 2.5

Experimentele eigenschappen

  • Dichtheid: 1.15
  • Smeltpunt: 142-148℃
  • Kookpunt: 432.6 °C at 760 mmHg
  • Vlampunt: 184.6 °C
  • Brekindex: 1.564
  • PSA: 35.53000
  • LogboekP: 2.54560
Aanbevolen leveranciers
Changzhou Guanjia Chemical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Changzhou Guanjia Chemical Co., Ltd
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Tiancheng Chemical (Jiangsu) Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shanghai Aoguang Biotechnology Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shanghai Aoguang Biotechnology Co., Ltd
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Chong Da Prostaglandin Fine Chemicals Co., Ltd.